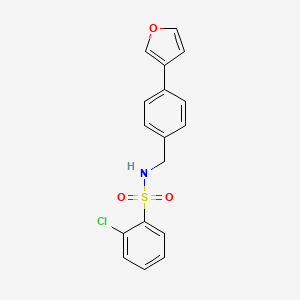

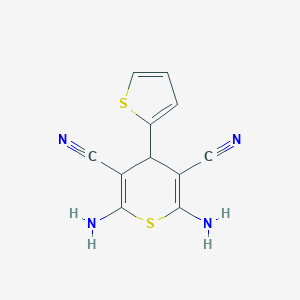

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

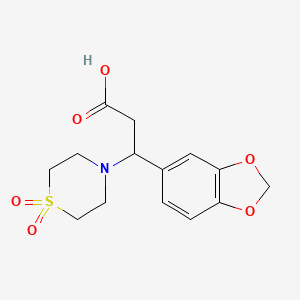

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is a chemical compound offered by Benchchem. It is a derivative of benzenesulfonamide .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide, has been studied in the context of developing anticancer and antimicrobial agents . The synthesis involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide , have been recognized for their antibacterial properties. They are particularly effective against both Gram-positive and Gram-negative bacteria . The inclusion of the furan nucleus is a key synthetic strategy in the development of new drugs to combat microbial resistance .

Synthesis of Multi-substituted Furans

This compound can be utilized in the synthesis of multi-substituted furans. A recent study demonstrated a metal-free one-flask synthesis approach that integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl to produce furans in moderate to good yields .

Solid-State Fluorescence Material

The compound has potential use as a solid-state fluorescence material. This application is significant in the development of new materials for sensing and imaging technologies .

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have shown promising results in anti-inflammatory and analgesic activities. These properties are crucial for the development of new therapeutic agents that can provide relief from pain and inflammation without the adverse effects of current medications .

Cytotoxic Effects Against Cancer Cells

Studies have indicated that certain chalcones derived from furan compounds exhibit cytotoxic effects toward lung carcinoma cells. This suggests a potential application in cancer research, where these compounds could be used to develop new anticancer drugs .

Suzuki–Miyaura Cross-Coupling

The benzylic position of this compound makes it a candidate for use in Suzuki–Miyaura cross-coupling reactions. This type of reaction is widely applied in carbon–carbon bond-forming processes, which are fundamental in the synthesis of various organic compounds .

Wirkmechanismus

Target of Action

The primary target of 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the resulting pH modification . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Mode of Action

The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s structural features, which allow it to bind to the active site of the enzyme and prevent it from catalyzing its usual reactions . The exact nature of this interaction and the resulting changes in the enzyme’s function are still under investigation.

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathways related to tumor cell metabolism . Specifically, it disrupts the shift to anaerobic glycolysis that is characteristic of tumor cells . This disruption can lead to a decrease in tumor cell proliferation and growth .

Result of Action

The inhibition of CA IX by 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide results in a significant decrease in tumor cell proliferation . Some derivatives of the compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .

Eigenschaften

IUPAC Name |

2-chloro-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-16-3-1-2-4-17(16)23(20,21)19-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12,19H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULZWJHHVYFSIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)

![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2930944.png)

![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-6,1'-cyclobutane]-8,13-dione](/img/structure/B2930954.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)

![5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2930958.png)